![molecular formula C11H16N4O2 B1216222 Isbufylline CAS No. 90162-60-0](/img/structure/B1216222.png)
Isbufylline
Übersicht
Beschreibung
Synthesis Analysis
The metabolism of Isbufylline after oral administration to humans has been studied. The main metabolites detected in plasma were 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine (I), 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine (II), and 1-methyl-7-(2-methyl-propyl) xanthine (III). These metabolites were isolated by HPLC, identified by GC/MS, HPLC/MS, or HPLC/MS/MS, and finally synthesized .Molecular Structure Analysis
The molecular formula of Isbufylline is C11H16N4O2. Its exact mass is 236.13 and its molecular weight is 236.270 .Chemical Reactions Analysis
The main metabolites of Isbufylline were detected in plasma and urine after oral administration to humans. These metabolites were isolated by HPLC, identified by GC/MS, HPLC/MS, or HPLC/MS/MS, and finally synthesized. The absence of unmetabolized Isbufylline in the urine indicated biotransformation and renal excretion as the main routes of Isbufylline elimination in humans .Wissenschaftliche Forschungsanwendungen
Metabolism Study
Isbufylline has been used in studies to understand its metabolism in humans . The main metabolites detected in plasma after oral administration were 1-methyl-7- (2-hydroxy-2-methyl-propyl) xanthine (I), 1,3-dimethyl-7- (2-hydroxy-2-methyl-propyl) xanthine (II), and 1-methyl-7- (2-methyl-propyl) xanthine (III) . The metabolism involves biotransformation and renal excretion, with 49% of the drug eliminated as (I), 9% as (V)-Gluc, and 5% as (IV) .
Antibronchospastic Properties
Isbufylline shows promising antibronchospastic properties . This means it could be used in the treatment of conditions like asthma, where bronchospasm (constriction of the airways in the lungs) is a common symptom.
Low Central Nervous System (CNS) Excitatory Effects
Unlike some other xanthines, Isbufylline has low CNS excitatory effects . This could potentially offer enhanced antiasthma effects with a low incidence of central and cardiovascular adverse effects .
Pharmacokinetic Research
Isbufylline can be used in pharmacokinetic research to understand the absorption, distribution, metabolism, and excretion of drugs. Its unique metabolic pathway provides valuable insights into these processes .
Development of New Therapeutics
The unique properties of Isbufylline, such as its antibronchospastic effects and low CNS excitatory effects, make it a potential candidate for the development of new therapeutics, particularly in respiratory medicine .
Wirkmechanismus
Target of Action
Isbufylline, also known as Isbufylline [INN], primarily targets cGMP-PDE (3’,5’-cyclic phosphodiesterase) . This enzyme plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides .
Mode of Action
Isbufylline acts as a cGMP-PDE inhibitor . By inhibiting this enzyme, it increases the concentration of cyclic nucleotides within the cell . This can lead to a variety of effects depending on the specific cellular context, including modulation of inflammation and smooth muscle relaxation .
Biochemical Pathways
The primary biochemical pathway affected by Isbufylline is the cGMP-PDE pathway . By inhibiting cGMP-PDE, Isbufylline can affect various downstream effects related to the functions of this enzyme. This includes processes related to inflammation and bronchodilation, which can be relevant in conditions like asthma and other respiratory diseases .
Pharmacokinetics
The pharmacokinetics of Isbufylline involve its absorption, distribution, metabolism, and excretion (ADME) . After oral administration, Isbufylline is metabolized in the body, with the main metabolites detected in plasma being 1-methyl-7-(2-hydroxy-2-methyl-propyl) xanthine (I), 1,3-dimethyl-7-(2-hydroxy-2-methyl-propyl) xanthine (II), and 1-methyl-7-(2-methyl-propyl) xanthine (III) . The absence of unmetabolized Isbufylline in the urine indicates that biotransformation and renal excretion are the main routes of Isbufylline elimination in humans .
Result of Action
The molecular and cellular effects of Isbufylline’s action are primarily related to its inhibition of cGMP-PDE. This can lead to an increase in the concentration of cyclic nucleotides within the cell, which can have various effects depending on the specific cellular context . For example, in the context of respiratory diseases, this can lead to bronchodilation and a reduction in inflammation .
Action Environment
Factors such as diet, lifestyle, and exposure to pollutants or toxins can potentially influence how a drug is metabolized and excreted, and thus its overall effectiveness
Eigenschaften
IUPAC Name |
1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O2/c1-7(2)5-15-6-12-9-8(15)10(16)14(4)11(17)13(9)3/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUWQSQEVISUMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=NC2=C1C(=O)N(C(=O)N2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046767 | |
Record name | Isbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
90162-60-0 | |
Record name | Isbufylline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90162-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isbufylline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090162600 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isbufylline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6046767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISBUFYLLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C8Z5F38D0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.